1,2,3-Thiadiazole, 2,5-dihydro-2,4-diphenyl-, 1,1-dioxide
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Overview
Description
1,2,3-Thiadiazole, 2,5-dihydro-2,4-diphenyl-, 1,1-dioxide is a heterocyclic compound that belongs to the thiadiazole family. Thiadiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound is characterized by the presence of a thiadiazole ring with two phenyl groups and a dioxide functional group, making it a unique and interesting molecule for various applications.
Preparation Methods
The synthesis of 1,2,3-Thiadiazole, 2,5-dihydro-2,4-diphenyl-, 1,1-dioxide typically involves the reaction of hydrazonoyl halides with thionyl chloride. The reaction conditions often include the use of triethylamine as a base and solvents such as ethanol or dichloromethane. The process can be summarized as follows:
Starting Materials: Hydrazonoyl halides and thionyl chloride.
Reaction Conditions: The reaction is carried out in the presence of triethylamine and a suitable solvent like ethanol or dichloromethane.
Product Formation: The reaction yields this compound as the final product.
Chemical Reactions Analysis
1,2,3-Thiadiazole, 2,5-dihydro-2,4-diphenyl-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxide group to a sulfide.
Substitution: The phenyl groups can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or halogens. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,2,3-Thiadiazole, 2,5-dihydro-2,4-diphenyl-, 1,1-dioxide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It has potential anticancer and anti-inflammatory activities, which are being explored for therapeutic applications.
Industry: The compound is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1,2,3-Thiadiazole, 2,5-dihydro-2,4-diphenyl-, 1,1-dioxide involves its interaction with various molecular targets. The compound can inhibit enzymes or interact with DNA, leading to its biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .
Comparison with Similar Compounds
1,2,3-Thiadiazole, 2,5-dihydro-2,4-diphenyl-, 1,1-dioxide can be compared with other thiadiazole derivatives, such as:
1,3,4-Thiadiazole: Commonly found in medications like cephazolin and acetazolamide.
1,2,4-Thiadiazole: Known for its use in various pharmaceutical applications.
1,2,5-Thiadiazole: Less common but still significant in medicinal chemistry.
The uniqueness of this compound lies in its specific structural features and the presence of the dioxide group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
380600-35-1 |
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Molecular Formula |
C14H12N2O2S |
Molecular Weight |
272.32 g/mol |
IUPAC Name |
2,4-diphenyl-5H-thiadiazole 1,1-dioxide |
InChI |
InChI=1S/C14H12N2O2S/c17-19(18)11-14(12-7-3-1-4-8-12)15-16(19)13-9-5-2-6-10-13/h1-10H,11H2 |
InChI Key |
QSLXRAYFFNYUFF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN(S1(=O)=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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